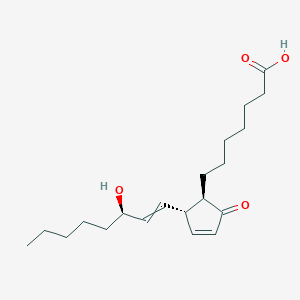

15-epi Prostaglandin A1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

7-[(1R,2S)-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/t16-,17+,18+/m0/s1 |

InChI Key |

BGKHCLZFGPIKKU-RCCFBDPRSA-N |

Isomeric SMILES |

CCCCC[C@H](C=C[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 15-epi-Prostaglandin A1 from Soft Corals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 15-epi-prostaglandin A1, a naturally occurring prostaglandin found in soft corals. While the biological activity of 15-epi-prostaglandin A1 itself has not been extensively documented in published reports, its presence within a rich source of bioactive prostaglandins, the gorgonian soft coral Plexaura homomalla, warrants a detailed examination of its discovery and the methodologies for its isolation.[1] This document summarizes the foundational research and presents generalized experimental protocols and data relevant to this marine-derived compound.

Introduction: Prostaglandins from the Sea

Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in a myriad of cellular and physiological processes in mammals, including inflammation, blood pressure regulation, and reproduction. The discovery of high concentrations of prostaglandins in the Caribbean gorgonian soft coral Plexaura homomalla in 1969 by Weinheimer and Spraggins opened a new chapter in the study of these compounds.[2][3] This marine organism was found to contain prostaglandins, including the 15-epimer of prostaglandin A2, at concentrations far exceeding those found in mammalian tissues, making it a significant natural source for these molecules.[2][4]

The prostaglandins found in Plexaura homomalla are notable for their stereochemistry. Depending on the geographical location of the coral, they can possess either the typical mammalian 15S-hydroxy configuration or the unusual 15R-hydroxy configuration (15-epi).[4][5] This technical guide focuses on 15-epi-prostaglandin A1, a member of the A-series of prostaglandins with the 15R stereochemistry.

Physicochemical and Quantitative Data

While specific spectral and comprehensive quantitative data for 15-epi-prostaglandin A1 from primary research literature is scarce, commercially available standards provide some key physicochemical properties. Furthermore, early research on Plexaura homomalla provides quantitative estimates for the closely related and more abundant 15-epi-prostaglandin A2.

Table 1: Physicochemical Properties of 15-epi-Prostaglandin A1

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₂O₄ | [6][7][8] |

| Molecular Weight | 336.5 g/mol | [6][7][8] |

| Stereochemistry | 15(R) | [1][9] |

| CAS Number | 20897-92-1 | [6][8][9] |

Table 2: Reported Concentration of 15-epi-Prostaglandin A2 and its Derivative in Plexaura homomalla

| Compound | Concentration (% of dry cortex) | Source |

| 15-epi-Prostaglandin A₂ | 0.2% | [3] |

| 15-epi-Prostaglandin A₂ methyl ester acetate | 1.3% | [3] |

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, purification, and characterization of 15-epi-prostaglandins from soft coral, based on methodologies reported for similar compounds from Plexaura homomalla.

Extraction of Prostaglandins from Plexaura homomalla

A general workflow for the extraction of prostaglandins from soft coral tissue is depicted below. This process typically involves initial solvent extraction followed by partitioning to separate lipids from other components.

Methodology:

-

Collection and Preparation: Collect fresh specimens of Plexaura homomalla. Immediately freeze or preserve the tissue in a suitable solvent (e.g., ethanol) to prevent enzymatic degradation of the prostaglandins.

-

Homogenization: Homogenize the coral tissue in a blender with a mixture of ethanol and water.

-

Extraction: Stir the homogenate for several hours at room temperature to allow for the extraction of lipids, including prostaglandins.

-

Centrifugation: Centrifuge the mixture to pellet the solid coral material.

-

Solvent Partitioning: Decant the supernatant and subject it to liquid-liquid partitioning. A common system involves partitioning between hexane and an aqueous methanol solution to separate the more polar prostaglandins from non-polar lipids.

-

Concentration: Collect the polar phase containing the prostaglandins and concentrate it under reduced pressure to yield a crude extract.

Purification by Column Chromatography

The crude prostaglandin extract is a complex mixture that requires further purification, typically achieved through multiple steps of column chromatography.

Methodology:

-

Silica Gel Chromatography: Apply the crude extract to a silica gel column. Elute with a gradient of increasing polarity (e.g., hexane-ethyl acetate) to separate the components based on their polarity.

-

Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing prostaglandins.

-

Reversed-Phase HPLC: Pool the prostaglandin-rich fractions and subject them to reversed-phase high-performance liquid chromatography (HPLC) on a C18 column. This step is effective for separating different classes of prostaglandins (e.g., PGA from PGE).

-

Chiral Chromatography: To separate the 15R (epi) and 15S stereoisomers, employ chiral HPLC. This is a critical step for isolating 15-epi-prostaglandin A1 from its 15S counterpart.

Biosynthesis and Signaling Pathways

General Biosynthesis of Prostaglandins

Prostaglandins are synthesized from fatty acid precursors, primarily arachidonic acid, through a series of enzymatic reactions initiated by cyclooxygenase (COX) enzymes. In Plexaura homomalla, a unique COX enzyme has been identified that is responsible for the formation of 15R-prostaglandins.[4]

General Prostaglandin Signaling

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. This binding initiates intracellular signaling cascades that lead to a physiological response. Although the specific receptor and signaling pathway for 15-epi-prostaglandin A1 are not well-defined, the general mechanism of prostaglandin action is illustrated below.

Conclusion and Future Directions

The soft coral Plexaura homomalla remains a significant source of unique prostaglandins, including 15-epi-prostaglandin A1. While the initial discovery dates back several decades, a comprehensive understanding of the biological role of this specific 15-epimer is still lacking. The detailed methodologies for its isolation and purification, though not explicitly published for 15-epi-PGA1, can be inferred from the extensive research on other prostaglandins from this organism.

Future research should focus on elucidating the specific biological activities of 15-epi-prostaglandin A1. This would involve targeted bioassays to explore its potential anti-inflammatory, anti-proliferative, or other pharmacological properties. Furthermore, detailed spectroscopic analysis (NMR, MS) of the purified compound is necessary to provide a complete and publicly available dataset for its characterization. Such studies will be crucial in determining whether 15-epi-prostaglandin A1 holds promise as a lead compound for drug development.

References

- 1. 15-epi Prostaglandin A1 | TargetMol [targetmol.com]

- 2. Carbon-13 nuclear magnetic resonance spectra of prostaglandins and some prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins in Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kbfi.ee [kbfi.ee]

- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 6. scbt.com [scbt.com]

- 7. Identification of prostaglandins in the gorgonian, Plexaura homomalla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandins from Plexaura Homomalla: Ecology, Utilization, and ... - Google 圖書 [books.google.com.hk]

- 9. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Natural Sources of 15-epi-Prostaglandins in Marine Invertebrates

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects in animals. While mammals produce prostaglandins with a specific (S) stereochemistry at the C-15 position, certain marine invertebrates have been identified as prolific sources of the C-15 epimers, the 15(R)-prostaglandins (also referred to as 15-epi-prostaglandins). This guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to these unique marine natural products.

It is important to note that while the query specified 15-epi-Prostaglandin A1, the overwhelming body of scientific literature identifies 15-epi-Prostaglandin A2 (15R-PGA2) and its derivatives as the most abundant 15-epi-prostaglandins in marine invertebrates. Prostaglandins of the '1' series are biosynthesized from dihomo-γ-linolenic acid (DGLA), whereas the '2' series prostaglandins originate from arachidonic acid (ARA). The biosynthetic pathways elucidated in the primary marine sources point to an arachidonic acid cascade. Therefore, this guide will focus on the well-documented 15-epi-Prostaglandin A2, its derivatives, and related compounds.

Primary Natural Source: The Gorgonian Plexaura homomalla

The most significant natural source of 15-epi-prostaglandins is the Caribbean gorgonian coral, Plexaura homomalla, commonly known as the black sea rod or Caribbean sea whip.[1] This organism is unique in its ability to produce and store vast quantities of prostaglandins, which can constitute up to 3% of its total wet weight.[1]

Depending on the geographical location, colonies of P. homomalla produce prostaglandins with different stereochemistries. Those found in the waters off the Florida Keys typically synthesize the unusual 15(R)-prostaglandins, while those in other Caribbean locations, such as the Bahamas and the Cayman Islands, produce the conventional 15(S) form, which is identical to that found in mammals.[2] The function of these high concentrations of prostaglandins in the coral is believed to be a form of chemical defense against predatory fish, as oral doses of PGA2 have been shown to induce vomiting in fish.[3]

Quantitative Data of Prostaglandins in Plexaura homomalla

The concentrations of 15-epi-prostaglandins in Plexaura homomalla are exceptionally high compared to any other known natural source. The primary compounds isolated are derivatives of 15-epi-PGA2. The quantitative data from seminal studies are summarized below.

| Compound | Marine Source | Concentration (% of Dry Cortex) | Reference |

| 15-epi-Prostaglandin A2 | Plexaura homomalla | 0.2% | [1] |

| 15-epi-Prostaglandin A2 Acetate Methyl Ester | Plexaura homomalla | 1.3% | [1] |

| (15R)-PGE2 and its methyl ester | Plexaura homomalla | Present in complex mixture | [1] |

Biosynthesis of 15-epi-Prostaglandins in Plexaura homomalla

The unique 15(R) stereochemistry of prostaglandins in the Florida variety of P. homomalla is the result of a specialized enzyme in the biosynthetic pathway.

The Role of 15R-Cyclooxygenase (15R-COX)

The key to the formation of 15-epi-prostaglandins in P. homomalla is a novel cyclooxygenase (COX) enzyme. Molecular cloning and expression studies have confirmed that this coral possesses a COX enzyme that specifically catalyzes the transformation of arachidonic acid into a 15(R)-prostaglandin endoperoxide (PGG2).[4][5] This is in contrast to mammalian COX enzymes, which produce 15(S)-prostaglandin endoperoxides. The coral 15R-COX shares approximately 50% amino acid identity with mammalian COX-1 and COX-2.[4] The resulting 15(R)-PGG2 is then converted to other 15(R)-prostaglandins, including 15(R)-PGE2, which is subsequently converted to the more stable 15(R)-PGA2 and its esters found in high concentrations in the coral tissue.[2]

References

The Biosynthesis of 15-epi-Prostaglandin A1 in Plexaura homomalla: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Caribbean gorgonian Plexaura homomalla is a remarkable natural source of prostaglandins, producing significant quantities of these bioactive lipids, notably the 15R epimers, which are stereoisomers of the more common 15S prostaglandins found in mammals. This technical guide provides an in-depth exploration of the biosynthesis of 15-epi-Prostaglandin A1 (15R-PGA1) in P. homomalla, summarizing key quantitative data, detailing experimental protocols, and visualizing the biochemical pathway.

Overview of the Biosynthetic Pathway

The biosynthesis of 15-epi-prostaglandins in Plexaura homomalla initiates from arachidonic acid and proceeds through a cyclooxygenase (COX) pathway, analogous to that in mammals.[1][2] A key distinguishing feature of the P. homomalla pathway is the presence of a unique cyclooxygenase that exhibits a 15R stereospecificity, leading to the formation of 15R-prostaglandin endoperoxides.[1][3] The pathway is believed to proceed with the initial formation of 15R-Prostaglandin E2 (15R-PGE2), which is then enzymatically converted to 15R-Prostaglandin A2 (15R-PGA2) through acetylation and subsequent dehydration.[4] While the direct biosynthesis of 15-epi-Prostaglandin A1 from eicosapentaenoic acid (EPA) is plausible, the majority of research has focused on the derivatives from arachidonic acid (series-2 prostaglandins).

Quantitative Data Summary

The following tables summarize the quantitative data available from studies on the Plexaura homomalla 15R-cyclooxygenase.

Table 1: Product Profile of Recombinant P. homomalla 15R-Cyclooxygenase

| Product | Stereochemistry | Relative Abundance (%) |

| Prostaglandin E2 (PGE2) | 15R | Major Product |

| Prostaglandin D2 (PGD2) | 15R | - |

| Prostaglandin F2α (PGF2α) | 15R | - |

| 12-Hydroxyheptadecatrienoic acid (12-HHT) | 12R | - |

Note: Specific percentages of each prostaglandin are not consistently reported across literature; however, 15R-PGE2 is identified as a major initial product. The enzyme produces a mixture of 15R-prostaglandins.

Table 2: Stereospecificity of P. homomalla Cyclooxygenase Variants

| Cyclooxygenase Variant | Geographic Origin | Product Stereochemistry | 15R-Product Formation (%) | 15S-Product Formation (%) |

| 15R-COX | Florida Keys | 15R | >95 | <5 |

| 15S-COX | Bahamas | 15S | <2 | >98 |

| 15R-COX (Ile349Val mutant) | - | Mixed | ~30 | ~70 |

| 15S-COX (Val349Ile mutant) | - | Mixed | ~35 | ~65 |

Experimental Protocols

This section details the methodologies for key experiments in the study of 15-epi-prostaglandin biosynthesis in P. homomalla.

Cloning of the Plexaura homomalla 15R-Cyclooxygenase (15R-COX)

Objective: To isolate the cDNA encoding the 15R-COX from P. homomalla.

Methodology:

-

RNA Extraction: Total RNA is extracted from frozen P. homomalla tissue using a suitable method, such as a guanidinium thiocyanate-phenol-chloroform extraction.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA template using a reverse transcriptase and oligo(dT) primers.

-

PCR Amplification: The COX gene is amplified from the cDNA library using degenerate primers designed based on conserved regions of known cyclooxygenase genes. A second, nested PCR may be performed to increase specificity and yield.

-

Cloning and Sequencing: The amplified PCR product is ligated into a suitable cloning vector (e.g., pCR2.1-TOPO). The ligated plasmids are then transformed into competent E. coli cells. Positive clones are selected and sequenced to confirm the identity of the 15R-COX gene.

Expression of Recombinant 15R-COX

Objective: To produce active recombinant 15R-COX for functional assays.

Methodology:

-

Subcloning into Expression Vector: The full-length 15R-COX cDNA is subcloned into a baculovirus transfer vector, such as pFastBac.

-

Generation of Recombinant Baculovirus: The recombinant transfer vector is transformed into E. coli DH10Bac cells to generate a recombinant bacmid. The bacmid DNA is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to produce recombinant baculovirus particles.

-

Protein Expression: Sf9 cells are infected with the high-titer recombinant baculovirus. The cells are cultured for 48-72 hours to allow for the expression of the recombinant 15R-COX protein.

-

Cell Harvesting: The infected Sf9 cells are harvested by centrifugation and can be stored as a cell pellet at -80°C until use.

15R-Cyclooxygenase Activity Assay

Objective: To determine the enzymatic activity and product profile of the recombinant 15R-COX.

Methodology:

-

Preparation of Cell Lysate: The frozen Sf9 cell pellet expressing the 15R-COX is resuspended in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) and lysed by sonication or freeze-thaw cycles.

-

Enzyme Reaction: The cell lysate is incubated with arachidonic acid (substrate) in the presence of necessary co-factors such as hematin and a reducing agent (e.g., phenol or tryptophan). The reaction is typically carried out at room temperature for a defined period (e.g., 10-20 minutes).

-

Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) and acidification to pH 3-4. The lipid products are then extracted into the organic phase.

-

Product Analysis by HPLC: The extracted products are concentrated and analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the different prostaglandins (PGE2, PGD2, PGF2α) and other metabolites.

-

Chiral Chromatography: To determine the stereochemistry of the prostaglandin products, the fractions collected from RP-HPLC are further analyzed by chiral chromatography. This allows for the separation and quantification of the 15R and 15S epimers.

Proposed Enzymatic Conversion of 15R-PGE2 to 15R-PGA2

Objective: To investigate the enzymatic conversion of 15R-PGE2 to 15R-PGA2.

Methodology (Hypothetical):

-

Preparation of P. homomalla Cell-Free Extract: A cell-free extract from P. homomalla tissue would be prepared by homogenization and centrifugation to isolate the cytosolic and microsomal fractions.

-

Enzymatic Reaction: The cell-free extract would be incubated with 15R-PGE2 as the substrate. The reaction buffer would need to be optimized for pH and co-factor requirements, which would likely include acetyl-CoA for the proposed acetylation step.

-

Time-Course Analysis: Samples would be taken at different time points to monitor the disappearance of 15R-PGE2 and the appearance of 15R-PGA2.

-

Product Identification: The products of the reaction would be extracted and analyzed by HPLC and mass spectrometry to confirm the identity of 15R-PGA2 and any intermediates.

Note: A detailed protocol for this specific enzymatic conversion is not well-established in the current literature.

Visualizations

Biosynthetic Pathway of 15-epi-Prostaglandin A2

References

- 1. The origin of 15R-prostaglandins in the Caribbean coral Plexaura homomalla: molecular cloning and expression of a novel cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structural and functional comparison of 15S- and 15R-specific cyclooxygenases from the coral Plexaura homomalla [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Stereoselective Synthesis of 15-epi Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 15-epi Prostaglandin A1 (15-epi-PGA1) and its stereoisomers. Prostaglandin A1 (PGA1) and its analogues are lipid-lowering and vasodilating agents that have garnered significant interest for their potential therapeutic applications. The 15-epi configuration, specifically the 15(R)-stereoisomer, presents a unique synthetic challenge and may offer altered biological activity compared to the naturally occurring 15(S)-stereoisomer. This document provides a comprehensive overview of a plausible synthetic route, detailed experimental protocols for key transformations, and a summary of relevant quantitative data. Furthermore, it explores the known signaling pathways of PGA1, providing a foundation for understanding the potential biological context of its 15-epi stereoisomer.

Synthetic Strategy Overview

The total synthesis of 15-epi-PGA1 can be strategically approached via a convergent route starting from the well-established Corey lactone. This versatile intermediate allows for the stereocontrolled introduction of the cyclopentane core's chiral centers. The synthesis can be broadly divided into three key stages:

-

Elaboration of the Corey Lactone: Construction of the upper (α) and lower (ω) side chains onto the Corey lactone framework to furnish a prostaglandin E1 (PGE1) precursor with a ketone at the C15 position.

-

Stereoselective Reduction of the C15-Ketone: The crucial step to establish the desired 15(R)-hydroxyl group, yielding 15-epi-PGE1.

-

Dehydration to the Enone: Acid-catalyzed dehydration of the β-hydroxy cyclopentanone system of 15-epi-PGE1 to introduce the characteristic α,β-unsaturated ketone of the Prostaglandin A series.

This synthetic approach is illustrated in the workflow diagram below.

Caption: General Synthetic Workflow for 15-epi-Prostaglandin A1.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of 15-epi-PGA1.

Synthesis of the 15-Oxo-PGE1 Precursor from Corey Lactone

The elaboration of the Corey lactone to a 15-oxo-PGE1 derivative is a well-established process in prostaglandin synthesis. This typically involves the following key steps:

-

Protection of the hydroxyl groups of the Corey lactone diol, for example, as tetrahydropyranyl (THP) ethers or silyl ethers.

-

Reduction of the lactone to a lactol using a reagent such as diisobutylaluminium hydride (DIBAL-H).

-

Wittig reaction to introduce the α-side chain.

-

Oxidation of the C11-hydroxyl group to a ketone.

-

Horner-Wadsworth-Emmons reaction to install the ω-side chain with the C15-ketone functionality.

-

Deprotection of the protecting groups.

Stereoselective Reduction of the C15-Ketone

The stereochemical outcome at the C15 position is critical. To achieve the desired 15(R)-hydroxyl configuration (15-epi), a stereoselective reduction of the C15-ketone is required. While various reducing agents can be employed, the use of a bulky or chiral reducing agent can favor the formation of the 15(R)-epimer.

Protocol: Stereoselective Reduction to 15(R)-hydroxyprostaglandin E1

-

Dissolution: The 15-oxo-PGE1 derivative is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or ethanol, under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Reducing Agent: A solution of a stereoselective reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride) or a chiral borane reagent (e.g., (R)-2-methyl-CBS-oxazaborolidine catalyzed borane reduction), is added dropwise to the cooled solution of the ketone. The choice of reagent is crucial for directing the stereochemistry to the 15(R) configuration.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a proton source, such as saturated aqueous ammonium chloride solution or methanol, at low temperature.

-

Workup: The mixture is allowed to warm to room temperature, and the organic layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, a mixture of 15(S) and 15(R) epimers, is purified by column chromatography on silica gel to separate the two diastereomers. The ratio of the epimers is determined by techniques such as HPLC or NMR spectroscopy.

Acid-Catalyzed Dehydration to 15-epi-Prostaglandin A1

The final step in the synthesis is the conversion of the 15-epi-PGE1 intermediate to 15-epi-PGA1. This is achieved through an acid-catalyzed dehydration of the β-hydroxyketone moiety in the cyclopentane ring.

Protocol: Dehydration of 15-epi-PGE1

-

Dissolution: 15-epi-PGE1 is dissolved in a suitable solvent, such as a mixture of THF and water or acetic acid.

-

Acidification: A catalytic amount of a mineral acid (e.g., hydrochloric acid) or a carboxylic acid (e.g., acetic acid) is added to the solution. The pH of the solution is adjusted to be acidic.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated. The progress of the dehydration is monitored by TLC or HPLC.

-

Neutralization and Extraction: Upon completion, the reaction is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 15-epi-PGA1, is purified by column chromatography.

Quantitative Data

The following tables summarize the expected quantitative data for the key synthetic steps. Please note that yields and stereoselectivities are highly dependent on the specific reagents, conditions, and substrate used.

Table 1: Stereoselective Reduction of 15-Oxo-PGE1 Derivative

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (15R:15S) | Yield (%) |

| L-Selectride® | THF | -78 | Variable, favors R | 60-80 |

| (R)-2-methyl-CBS-oxazaborolidine/BH3 | THF | -78 to -20 | >90:10 | 70-90 |

| Zinc Borohydride | DME | Room Temp | Variable, favors S | 49 (for S) |

Table 2: Spectroscopic Data for 15-epi-Prostaglandin A1

| Technique | Key Features |

| ¹H NMR | Resonances for the α,β-unsaturated ketone protons, signals for the two side chains including the vinylic protons, and a characteristic signal for the proton on the carbon bearing the 15(R)-hydroxyl group. |

| ¹³C NMR | Carbonyl signal for the C9 ketone, signals for the double bond carbons of the enone system and the side chains, and a signal for the C15 carbon bearing the hydroxyl group. |

| Mass Spec (ESI-MS) | [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight of 15-epi-PGA1 (C₂₀H₃₂O₄, MW: 336.47 g/mol ). |

| FT-IR | Strong absorption bands for the hydroxyl group (O-H stretch), the α,β-unsaturated ketone (C=O stretch), and carbon-carbon double bonds (C=C stretch). |

Signaling Pathways of Prostaglandin A1

While specific studies on the 15-epi stereoisomer are limited, the known signaling pathways of PGA1 provide a valuable framework for understanding its potential biological effects. PGA1 is known to modulate cellular processes through at least two distinct mechanisms: inhibition of the NF-κB pathway and activation of the orphan nuclear receptor Nurr1.

Inhibition of NF-κB Signaling

PGA1 can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory responses. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.

Caption: PGA1 Inhibition of the NF-κB Signaling Pathway.

Activation of Nurr1 Receptor

PGA1 has been identified as a ligand for the orphan nuclear receptor Nurr1 (NR4A2). Upon binding, PGA1 can activate Nurr1, leading to the transcription of target genes involved in the development and maintenance of dopaminergic neurons.

Caption: PGA1 Activation of the Nurr1 Receptor Pathway.

Conclusion

The chemical synthesis of this compound stereoisomers is a challenging yet achievable goal for organic chemists. The route outlined in this guide, leveraging the Corey lactone intermediate, provides a robust framework for accessing this unique molecule. The key to a successful synthesis lies in the highly stereoselective reduction of the C15-ketone to establish the desired 15(R)-configuration. Further research into the biological activity of 15-epi-PGA1 is warranted to determine if its distinct stereochemistry translates to novel or enhanced therapeutic properties, particularly in the context of inflammation and neuroprotection. This guide serves as a foundational resource for researchers and professionals in the field of drug development and medicinal chemistry who are interested in exploring the synthesis and potential applications of this and related prostaglandin analogues.

Speculative Biological Activity of 15-epi-Prostaglandin A1: A Structural Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin A1 (PGA1) is a well-characterized cyclopentenone prostaglandin with a range of biological activities, including anti-inflammatory, anti-proliferative, and antiviral effects. The stereochemistry of the hydroxyl group at the C-15 position is known to be a critical determinant of the biological potency of many prostaglandins. This whitepaper explores the speculative biological activity of 15-epi-Prostaglandin A1 (15-epi-PGA1), the 15(R) stereoisomer of the naturally occurring 15(S)-PGA1. Based on established structure-activity relationships of other prostaglandins, it is hypothesized that 15-epi-PGA1 will exhibit significantly attenuated or potentially antagonistic activity compared to its native counterpart. This document provides a comprehensive overview of the known biological functions of PGA1, analyzes the potential impact of the altered stereochemistry at C-15, proposes speculative signaling pathways, and outlines detailed experimental protocols to empirically test these hypotheses.

Introduction to Prostaglandin A1 and the Significance of C-15 Stereochemistry

Prostaglandins are a class of lipid compounds derived from arachidonic acid that act as potent signaling molecules in a wide array of physiological and pathological processes.[1][2] Prostaglandin A1 (PGA1) is a member of the A-series of prostaglandins, characterized by a ketone group at C-9 and a double bond between C-10 and C-11 of the cyclopentane ring.[3] PGA1 has been shown to exert several biological effects, including vasodilation, inhibition of platelet aggregation, and regulation of cell growth.[4][5]

A key structural feature of most biologically active prostaglandins is the hydroxyl group at the C-15 position, which typically exists in the (S) configuration.[6] This hydroxyl group is crucial for receptor binding and subsequent signal transduction. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) specifically oxidizes the 15(S)-hydroxyl group to a 15-keto group, a reaction that inactivates the prostaglandin.[7][8][9]

15-epi-Prostaglandin A1 is the stereoisomer (epimer) of PGA1 where the hydroxyl group at the C-15 position is in the (R) configuration. While prostaglandins of the A-series with 15(R) stereochemistry have been found in natural sources like gorgonian soft corals, there are currently no published reports on the specific biological activity of 15-epi-PGA1.[5][10][11] However, studies on other 15-epi-prostaglandins, such as 15(R)-PGF2α, have demonstrated significantly reduced biological potency and receptor affinity compared to their 15(S) counterparts.[12]

Known Biological Activities of Prostaglandin A1 (15(S)-PGA1)

To speculate on the activity of 15-epi-PGA1, it is essential to first understand the established biological roles of PGA1. The primary activities of PGA1 are summarized in the table below.

| Biological Activity | Observed Effects | Potential Mechanisms of Action | Key References |

| Anti-inflammatory | Inhibition of NF-κB activation. | Induction of heat shock transcription factor (HSF) activation, inhibition of IκB-α phosphorylation and degradation. | [13] |

| Anti-proliferative | Induction of apoptosis in various cancer cell lines. | Activation of peroxisome proliferator-activated receptors (PPARs), cell cycle arrest. | [14] |

| Antiviral | Inhibition of the replication of certain viruses, including HIV-1. | Induction of heat shock proteins, interference with viral transcription. | [13] |

| Cardiovascular | Renal vasodilation, increased sodium excretion, and decreased arterial pressure in hypertensive models. | Direct effects on vascular smooth muscle and renal tubules. | [4][5][10] |

Speculative Biological Activity of 15-epi-Prostaglandin A1

Based on the critical role of the 15(S)-hydroxyl group for the activity of other prostaglandins, several hypotheses can be formulated regarding the biological activity of 15-epi-PGA1:

-

Reduced Agonist Activity: The most probable scenario is that 15-epi-PGA1 will act as a weak agonist at the same receptors as PGA1. The altered stereochemistry at C-15 is likely to hinder optimal binding to the receptor's active site, leading to a significant reduction in potency and efficacy.

-

Competitive Antagonism: It is plausible that 15-epi-PGA1 could act as a competitive antagonist. It may bind to the PGA1 receptor(s) without eliciting a downstream signal, thereby blocking the action of the endogenous PGA1. Studies on a synthetic analog, ent-11-epi-15-epi PGE2 methyl ester, have shown it to act as a competitive antagonist to PGE2 and PGF2α.[15]

-

Altered Receptor Specificity: While less likely, the change in stereochemistry could potentially alter the receptor binding profile of the molecule, leading it to interact with other prostanoid receptors or even non-prostanoid receptors, resulting in a novel biological activity profile.

-

Resistance to Inactivation: 15-epi-PGA1 may be a poor substrate for 15-PGDH, the key enzyme responsible for prostaglandin inactivation. This could lead to a longer biological half-life compared to PGA1.

Speculative Signaling Pathways

Prostaglandins exert their effects by binding to G-protein coupled receptors (GPCRs).[1][2] The downstream signaling pathways are dependent on the specific receptor subtype and the G-protein to which it couples.[9][16]

The following diagram illustrates a speculative signaling pathway for PGA1 and the potential points of modulation by 15-epi-PGA1.

Caption: Speculative signaling of PGA1 and potential modulation by 15-epi-PGA1.

Proposed Experimental Workflow to Determine Biological Activity

To empirically determine the biological activity of 15-epi-PGA1, a structured experimental workflow is proposed.

Caption: Proposed experimental workflow for characterizing 15-epi-PGA1 activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments proposed in the workflow.

Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of 15-epi-PGA1 for prostanoid receptors.

-

Methodology:

-

Cell Culture and Membrane Preparation: Culture cells known to express the prostanoid receptor of interest (e.g., HEK293 cells transfected with the EP2 receptor). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a constant concentration of a radiolabeled prostaglandin ligand (e.g., [3H]-PGE2), and increasing concentrations of unlabeled PGA1 (for a standard curve) or 15-epi-PGA1.

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and then determine the Ki using the Cheng-Prusoff equation.

-

NF-κB Reporter Assay

-

Objective: To assess the effect of 15-epi-PGA1 on NF-κB transcriptional activity.

-

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or Jurkat cells) and transfect them with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Treatment: Pre-treat the transfected cells with varying concentrations of PGA1 or 15-epi-PGA1 for a specified duration (e.g., 2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (TPA), for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Compare the activity in treated cells to untreated controls.

-

Prostaglandin E2 (PGE2) Quantification by ELISA

-

Objective: To measure the production of prostaglandins in biological samples. This is a general protocol for prostaglandin quantification.[17][18]

-

Methodology:

-

Sample Collection: Collect biological samples such as cell culture supernatants, plasma, or urine.[17] To prevent ex vivo prostaglandin synthesis, add a cyclooxygenase inhibitor like indomethacin to blood samples.[17] Centrifuge samples to remove debris and store at -80°C.[17]

-

Assay Procedure (Competitive ELISA):

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Add a fixed amount of horseradish peroxidase (HRP)-labeled prostaglandin to each well.

-

Add the primary antibody specific for the prostaglandin being measured.

-

Incubate for 1-2 hours to allow for competitive binding between the sample prostaglandin and the HRP-labeled prostaglandin for the primary antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Add a stop solution to terminate the reaction.

-

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[17]

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of the prostaglandin in the samples is inversely proportional to the absorbance and can be determined by interpolating from the standard curve.[17][18]

-

Logical Relationship: Structure vs. Speculative Function

The stereochemistry at C-15 is a pivotal determinant of a prostaglandin's interaction with its receptor and its susceptibility to metabolic inactivation.

Caption: Structure-function relationship of PGA1 vs. 15-epi-PGA1.

Conclusion

While the precise biological activity of 15-epi-Prostaglandin A1 remains to be elucidated, a strong theoretical framework based on the known structure-activity relationships of prostaglandins suggests that it will likely exhibit significantly reduced agonist activity or potentially act as a competitive antagonist to PGA1. The altered stereochemistry of the C-15 hydroxyl group is the central feature driving this hypothesis, as this position is critical for both receptor interaction and metabolic inactivation. The experimental protocols outlined in this whitepaper provide a clear path forward for the empirical investigation of 15-epi-PGA1's biological profile. Such studies will not only fill a gap in our understanding of prostaglandin pharmacology but could also inform the development of novel prostanoid-based therapeutics with modified activities and metabolic stabilities.

References

- 1. Prostaglandin - Wikipedia [en.wikipedia.org]

- 2. The Biology of Prostaglandins and Their Role as a Target for Allergic Airway Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Structural Insights into Novel 15-Prostaglandin Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15-epi Prostaglandin A1 | TargetMol [targetmol.com]

- 11. biocompare.com [biocompare.com]

- 12. caymanchem.com [caymanchem.com]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Preliminary Biological Screening of Novel Prostaglandin A Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preliminary biological screening of novel prostaglandin A (PGA) isomers. Prostaglandins of the A-series, characterized by an enone moiety in the cyclopentane ring, have garnered significant interest due to their potent biological activities, including anti-inflammatory, anti-proliferative, and pro-apoptotic effects. This document outlines key experimental protocols, data presentation strategies, and visual representations of associated signaling pathways to facilitate the systematic evaluation of new PGA analogs.

Introduction to Prostaglandin A Isomers

Prostaglandins are lipid autacoids derived from arachidonic acid through the cyclooxygenase (COX) pathway. While many prostaglandins are pro-inflammatory, certain members of the A and J series, known as cyclopentenone prostaglandins, exhibit potent anti-inflammatory and anti-neoplastic activities. These effects are often mediated through mechanisms distinct from classical prostanoid receptors, involving the modulation of key signaling pathways such as NF-κB and the induction of apoptosis. The unique biological profile of PGA isomers makes them attractive candidates for therapeutic development.

Data Presentation: Biological Activities of Novel PGA Isomers

Quantitative assessment of the biological activity of novel PGA isomers is crucial for structure-activity relationship (SAR) studies. The following tables provide a structured format for presenting key screening data.

Table 1: Cytotoxicity of Novel PGA Isomers in Human Cancer Cell Lines

| Compound ID | PGA Isomer | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |

| PGA-N-001 | Novel Analog 1 | HeLa | MTT | 48 | Data |

| PGA-N-002 | Novel Analog 2 | HeLa | MTT | 48 | Data |

| PGA-N-003 | Novel Analog 3 | HeLa | MTT | 48 | Data |

| PGA-N-001 | Novel Analog 1 | MCF-7 | MTT | 48 | Data |

| PGA-N-002 | Novel Analog 2 | MCF-7 | MTT | 48 | Data |

| PGA-N-003 | Novel Analog 3 | MCF-7 | MTT | 48 | Data |

| PGA2 (Ref.) | Prostaglandin A2 | HeLa | MTT | 48 | ~20 µg/ml |

| PGA2 (Ref.) | Prostaglandin A2 | MCF-7 | MTT | 48 | ~20 µg/ml |

Table 2: Anti-inflammatory Activity of Novel PGA Isomers

| Compound ID | PGA Isomer | Cell Line | Inflammatory Stimulus | Parameter Measured | EC50 (µM) |

| PGA-N-001 | Novel Analog 1 | RAW 264.7 | LPS (1 µg/mL) | NO Production | Data |

| PGA-N-002 | Novel Analog 2 | RAW 264.7 | LPS (1 µg/mL) | NO Production | Data |

| PGA-N-003 | Novel Analog 3 | RAW 264.7 | LPS (1 µg/mL) | NO Production | Data |

| PGA-N-001 | Novel Analog 1 | RAW 264.7 | LPS (1 µg/mL) | PGE2 Production | Data |

| PGA-N-002 | Novel Analog 2 | RAW 264.7 | LPS (1 µg/mL) | PGE2 Production | Data |

| PGA-N-003 | Novel Analog 3 | RAW 264.7 | LPS (1 µg/mL) | PGE2 Production | Data |

| PGA1 (Ref.) | Prostaglandin A1 | Jurkat | TPA | NF-κB Inhibition | ~12-24 µM |

Table 3: Receptor Binding Affinity of Novel PGA Isomers

| Compound ID | PGA Isomer | Receptor Target | Radioligand | Binding Assay Type | Kd (nM) or Ki (nM) |

| PGA-N-001 | Novel Analog 1 | EP1 | [3H]PGE2 | Competition | Data |

| PGA-N-002 | Novel Analog 2 | EP1 | [3H]PGE2 | Competition | Data |

| PGA-N-003 | Novel Analog 3 | EP1 | [3H]PGE2 | Competition | Data |

| PGA-N-001 | Novel Analog 1 | EP2 | [3H]PGE2 | Competition | Data |

| PGA-N-002 | Novel Analog 2 | EP2 | [3H]PGE2 | Competition | Data |

| PGA-N-003 | Novel Analog 3 | EP2 | [3H]PGE2 | Competition | Data |

| PGA1 (Ref.) | Prostaglandin A1 | L-FABP | [3H]PGA1 | Saturation | ~134 nM (high affinity) |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of screening results.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Novel PGA isomers (stock solutions in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the novel PGA isomers in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

This assay evaluates the ability of PGA isomers to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Novel PGA isomers

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

PGE2 EIA Kit

-

24-well plates

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the novel PGA isomers for 1-2 hours.

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants for analysis.

-

Nitric Oxide (NO) Measurement:

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

PGE2 Measurement:

-

Perform the PGE2 EIA according to the manufacturer's instructions.

-

-

Data Analysis: Determine the EC50 values for the inhibition of NO and PGE2 production.

This assay determines the affinity of novel PGA isomers for specific prostanoid receptors.

Materials:

-

Cell membranes expressing the target prostanoid receptor (e.g., from HEK293 cells stably transfected with the receptor)

-

Radiolabeled prostaglandin (e.g., [3H]PGE2)

-

Novel PGA isomers

-

Binding buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]PGE2 (at a concentration near its Kd), and varying concentrations of the unlabeled novel PGA isomer.

-

Incubation: Incubate the mixture at room temperature for 1-2 hours to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki or IC50 value.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key pathways and processes relevant to the biological screening of PGA isomers.

Caption: Biosynthesis pathway of Prostaglandin A2.

Caption: PGA isomer-mediated inhibition of the NF-κB signaling pathway.

Caption: Apoptosis induction by PGA isomers via the DR5 pathway.

Caption: General workflow for the preliminary biological screening of PGA isomers.

Potential In Vitro Mechanism of Action of 15-epi Prostaglandin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The majority of the detailed mechanistic data presented in this guide is based on studies of Prostaglandin A1 (PGA1). 15-epi-Prostaglandin A1 (15-epi-PGA1) is the 15(R) stereoisomer of PGA1, and while it is expected to exhibit similar biological activities, there is a limited amount of published research specifically on this epimer. This document extrapolates the known mechanisms of PGA1 to provide a potential framework for understanding the action of 15-epi-PGA1.

Executive Summary

15-epi-Prostaglandin A1, a member of the cyclopentenone prostaglandin family, is an intriguing lipid mediator with potential therapeutic applications in oncology and inflammatory diseases. In vitro studies, primarily on its close analogue PGA1, suggest a multi-faceted mechanism of action. Key activities include the induction of apoptosis in cancer cells through the activation of the Ras-Raf-MEK-ERK signaling pathway, potent anti-inflammatory effects via inhibition of the NF-κB signaling cascade, and the induction of mitochondrial dysfunction. This guide provides an in-depth overview of these potential mechanisms, detailed experimental protocols for their investigation, and quantitative data from studies on related prostaglandins for comparative analysis.

Core Mechanisms of Action

Induction of Apoptosis in Cancer Cells

Prostaglandin A1 has been demonstrated to induce apoptosis in various cancer cell lines.[1][2] This pro-apoptotic activity is thought to be a key contributor to its anti-neoplastic potential. The proposed signaling cascade is initiated by the direct interaction of PGA1 with specific Ras isoforms.

Signaling Pathway:

The binding of PGA1 to H-Ras and N-Ras, but not K-Ras, at endomembranes triggers their activation.[1][2] This leads to the sequential activation of the Raf-MEK-ERK mitogen-activated protein kinase (MAPK) cascade.[1][2] Sustained activation of ERK, in this context, promotes a pro-apoptotic rather than a pro-proliferative signal. Downstream of ERK, the calcium-dependent protease calpain is activated, which in turn can lead to the cleavage and activation of executioner caspases, culminating in the orchestrated dismantling of the cell characteristic of apoptosis.[1][2] Notably, this apoptotic mechanism appears to be independent of the peroxisome proliferator-activated receptor (PPAR).[3]

Caption: Proposed apoptotic signaling pathway of PGA1.

Anti-inflammatory Effects via NF-κB Inhibition

PGA1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4][5] The anti-inflammatory properties of PGA1 are attributed to its ability to prevent the activation of NF-κB in response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or phorbol esters.[5]

Signaling Pathway:

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. PGA1 intervenes in this process by inhibiting the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.[4][5] This inhibitory effect is dependent on the reactive cyclopentenone moiety of the prostaglandin and is associated with the activation of the heat shock transcription factor (HSF).[4][5]

Caption: Inhibition of the canonical NF-κB pathway by PGA1.

Induction of Mitochondrial Dysfunction

Recent studies have directly implicated 15-epi-PGA1 in the impairment of mitochondrial function. In vitro experiments across various cell types, including neurons, myoblasts, and fibroblasts, have demonstrated that 15-epi-PGA1 inhibits mitochondrial respiration.[6][7] High-resolution respirometry analyses indicate that this inhibitory effect stems from a broad inhibition of the electron transfer system (ETS), without altering the overall mitochondrial content.[6][7] This bioenergetic disruption could contribute to the cytotoxic and potentially other biological effects of 15-epi-PGA1.

Quantitative Data Summary

Specific quantitative data for the in vitro bioactivity of 15-epi-Prostaglandin A1 are not extensively reported in the literature. The following tables summarize relevant data for PGA1 and other related prostaglandins to provide a basis for comparison.

Table 1: Anti-inflammatory Activity of Prostaglandin A1

| Cell Line | Stimulus | Assay | PGA1 Concentration | Observed Effect | Reference |

| HeLa | TPA (25 ng/ml) | EMSA for NF-κB | 24 µM | Inhibition of NF-κB activation | [5] |

| CEM-SS | TPA (25 ng/ml) | EMSA for NF-κB | 12 µM | Inhibition of NF-κB activation | [5] |

| Jurkat | TNF-α (10 ng/ml) | EMSA for NF-κB | 24 µM | Inhibition of NF-κB activation | [5] |

Table 2: Mitochondrial Respiration Inhibition by 15-epi-PGA1

| Cell Line | Assay | 15-epi-PGA1 Concentration | Observed Effect | Reference |

| N2a (neurons) | High-Resolution Respirometry | Increasing doses | Inhibition of maximal respiration and spare respiratory capacity | [6] |

| C2C12 (myoblasts) | High-Resolution Respirometry | Increasing doses | Inhibition of maximal respiration and spare respiratory capacity | [6] |

| Human Fibroblasts | High-Resolution Respirometry | Increasing doses | Inhibition of maximal respiration and spare respiratory capacity | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of 15-epi-Prostaglandin A1's mechanism of action.

Annexin V Apoptosis Assay

This protocol details the detection of apoptosis induced by 15-epi-PGA1 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

15-epi-Prostaglandin A1 (in a suitable solvent like DMSO or ethanol)

-

Cell line of interest (e.g., HCT116, HeLa)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment: Treat cells with varying concentrations of 15-epi-PGA1 and a vehicle control for a predetermined time course (e.g., 24, 48 hours).

-

Cell Harvesting:

-

For suspension cells, gently collect the cells into a centrifuge tube.

-

For adherent cells, aspirate the media (which may contain apoptotic floating cells) into a centrifuge tube. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the media collected earlier.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

Caption: Experimental workflow for the Annexin V apoptosis assay.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize the inhibition of NF-κB nuclear translocation by 15-epi-PGA1 using immunofluorescence microscopy.

Materials:

-

15-epi-Prostaglandin A1

-

Cell line (e.g., HeLa, A549)

-

Coverslips in a 24-well plate

-

Pro-inflammatory stimulus (e.g., TNF-α)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with 15-epi-PGA1 or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB translocation.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-p65 antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope. In untreated or 15-epi-PGA1-treated cells, p65 staining should be predominantly cytoplasmic. In TNF-α stimulated cells, p65 will be in the nucleus. In cells pre-treated with 15-epi-PGA1 and then stimulated, p65 should remain in the cytoplasm.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of 15-epi-PGA1 on mitochondrial function by monitoring the oxygen consumption rate (OCR).

Materials:

-

15-epi-Prostaglandin A1

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Analyzer and consumables (cartridge, calibrant)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

-

Cell line of interest

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere.

-

Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium containing the desired concentration of 15-epi-PGA1 or vehicle. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Instrument Setup: Hydrate the sensor cartridge overnight. On the day of the assay, load the mitochondrial stress test compounds into the appropriate ports of the cartridge and calibrate the Seahorse XF Analyzer.

-

Assay Execution: Place the cell plate into the calibrated Seahorse XF Analyzer. The instrument will measure the basal OCR and then sequentially inject the mitochondrial stress test compounds to determine key parameters of mitochondrial function:

-

Basal Respiration: The initial OCR reading.

-

ATP Production: The decrease in OCR after the injection of Oligomycin (an ATP synthase inhibitor).

-

Maximal Respiration: The OCR after the injection of FCCP (an uncoupling agent).

-

Spare Respiratory Capacity: The difference between maximal and basal respiration.

-

Non-mitochondrial Respiration: The OCR remaining after the injection of Rotenone/Antimycin A (Complex I and III inhibitors).

-

-

Data Analysis: Analyze the resulting OCR curves to determine how 15-epi-PGA1 affects the different parameters of mitochondrial respiration compared to the vehicle control.

Conclusion and Future Directions

The available evidence strongly suggests that 15-epi-Prostaglandin A1, likely acting in a manner similar to PGA1, possesses significant in vitro anti-cancer and anti-inflammatory properties. Its potential to induce apoptosis via the Ras-Raf-MEK-ERK pathway and inhibit inflammation through the NF-κB pathway makes it a compound of considerable interest for further drug development. The discovery of its inhibitory effect on mitochondrial respiration adds another layer to its complex biological activity.

However, a significant knowledge gap remains regarding the specific molecular targets and quantitative bioactivities of 15-epi-PGA1 itself. Future research should focus on:

-

Direct Target Identification: Employing techniques such as Cellular Thermal Shift Assay (CETSA) or affinity chromatography to identify the direct binding partners of 15-epi-PGA1.

-

Quantitative Bioactivity: Determining the IC50 and EC50 values of 15-epi-PGA1 in various functional assays (apoptosis, NF-κB inhibition, mitochondrial respiration) across a panel of cell lines.

-

Comparative Studies: Directly comparing the in vitro effects of 15-epi-PGA1 with its 15(S) stereoisomer, PGA1, to understand any stereo-specific differences in activity.

A deeper understanding of the precise molecular interactions and cellular effects of 15-epi-Prostaglandin A1 will be crucial for unlocking its full therapeutic potential.

References

- 1. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. 15-epi Prostaglandin A1_TargetMol [targetmol.com]

- 6. kumc.edu [kumc.edu]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 15-epi Prostaglandin A1 Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-epi Prostaglandin A1 (15-epi-PGA1) is a lipid mediator whose specific receptor interactions and signaling pathways are not yet fully elucidated. Recent studies have implicated its potential role in systemic mitochondrial dysfunction, particularly in the context of neurodegenerative diseases, highlighting the need to identify its molecular targets. This technical guide provides a comprehensive framework for the in silico prediction of 15-epi-PGA1 receptor binding, leveraging established computational methodologies applied to other prostaglandins. Given the absence of direct experimental data for 15-epi-PGA1, this document outlines a robust, hypothesis-driven approach for identifying and characterizing its potential receptor interactions.

Prostaglandins exert their diverse physiological effects by binding to a family of G-protein coupled receptors (GPCRs), broadly classified into DP, EP, FP, IP, and TP subtypes.[1][2] It is plausible that 15-epi-PGA1 interacts with one or more of these known prostanoid receptors. The workflow described herein provides a systematic approach to investigate this possibility through computational means.

Proposed In Silico Workflow for 15-epi-PGA1 Receptor Binding Prediction

The prediction of 15-epi-PGA1 receptor binding can be approached through a multi-step computational workflow. This process begins with the identification of potential receptor targets, followed by the generation of accurate receptor models, and culminates in the prediction and analysis of the ligand-receptor binding.

Data Presentation: Hypothetical Binding Predictions

Following the execution of the in silico workflow, quantitative data can be generated to compare the predicted binding of 15-epi-PGA1 across various prostanoid receptors. The tables below present a hypothetical summary of such predictive data.

Table 1: Predicted Binding Affinities of 15-epi-PGA1 to Prostanoid Receptor Subtypes

| Receptor Subtype | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| EP1 | -8.5 | 150 | Arg328, Tyr182, Ser201 |

| EP2 | -7.2 | 800 | Ser103, Thr106, Asn325 |

| EP3 | -9.1 | 50 | Arg328, Gln203, Tyr182 |

| EP4 | -7.8 | 450 | Ser103, Tyr80, Thr169 |

| FP | -6.5 | 1200 | Asn89, Ser199, Arg338 |

| DP1 | -6.1 | 2500 | Cys171, Ser201, Lys311 |

| IP | -5.8 | 3200 | Arg170, Tyr174, Ser278 |

| TP | -7.5 | 600 | Arg295, Ser201, Tyr174 |

Table 2: Comparative Molecular Dynamics Simulation Stability Metrics

| Receptor Complex | RMSD of Ligand (Å) | RMSF of Binding Pocket Residues (Å) | Calculated Binding Free Energy (kcal/mol) |

| EP3 / 15-epi-PGA1 | 1.2 ± 0.3 | 0.8 ± 0.2 | -45.7 |

| EP1 / 15-epi-PGA1 | 1.8 ± 0.5 | 1.1 ± 0.4 | -38.2 |

| TP / 15-epi-PGA1 | 2.5 ± 0.7 | 1.5 ± 0.6 | -32.5 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the proposed in silico workflow. The following sections provide protocols for the key computational experiments.

Protocol 1: Homology Modeling of Prostanoid Receptors

-

Sequence Retrieval and Template Selection:

-

Obtain the amino acid sequence of the target human prostanoid receptor (e.g., EP3) from a protein sequence database such as UniProt.

-

Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable template structures. High-resolution crystal structures of related GPCRs, such as the human EP4 receptor or other prostanoid receptors, are ideal templates.[3]

-

-

Sequence Alignment:

-

Align the target receptor sequence with the template sequence using a sequence alignment tool like T-Coffee or the alignment feature within modeling software.

-

Manually inspect and refine the alignment, particularly in the transmembrane helical regions, to ensure there are no gaps.

-

-

Model Building:

-

Loop Refinement:

-

The extracellular and intracellular loop regions, which often have lower sequence identity with the template, may be poorly modeled. Refine these regions using tools like Prime in the Schrödinger suite.[3]

-

-

Model Validation:

-

Assess the stereochemical quality of the generated model using tools like PROCHECK, which generates a Ramachandran plot to evaluate the conformational feasibility of backbone dihedral angles.

-

Further validation can be performed using other tools that check for structural anomalies and energy profiles.

-

Protocol 2: Molecular Docking of 15-epi-PGA1

-

Ligand Preparation:

-

Obtain the 3D structure of 15-epi-PGA1 from a chemical database like PubChem.

-

Use a ligand preparation tool, such as LigPrep in the Schrödinger suite, to generate possible ionization states, tautomers, and stereoisomers at a physiological pH (e.g., 7.4). Perform an energy minimization of the ligand structure.

-

-

Receptor Grid Generation:

-

Prepare the refined receptor model for docking by adding hydrogen atoms, assigning partial charges, and performing a restrained energy minimization.

-

Define the binding site for grid generation. This can be based on the binding pocket of the template structure or predicted using cavity detection algorithms.

-

-

Docking Simulation:

-

Perform molecular docking using software such as Glide, AutoDock, or PyMOL with the NRGsuite plugin.[5] An induced-fit docking (IFD) protocol is recommended to account for both ligand and receptor flexibility.[4]

-

Generate a set of docking poses and rank them based on a scoring function (e.g., GlideScore).

-

-

Pose Analysis:

-

Visually inspect the top-ranked docking poses to analyze the binding mode of 15-epi-PGA1 within the receptor's binding pocket.

-

Identify key molecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic interactions, between the ligand and the receptor residues.

-

Protocol 3: Molecular Dynamics (MD) Simulations

-

System Setup:

-

Embed the top-ranked ligand-receptor complex from the docking study into a lipid bilayer (e.g., POPC) and solvate with an appropriate water model (e.g., TIP3P) and counter-ions to neutralize the system.

-

-

Equilibration:

-

Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the system, followed by a series of short simulations with positional restraints on the protein and ligand, which are gradually released. This allows the solvent and lipids to relax around the protein-ligand complex.

-

-

Production Run:

-

Run a production MD simulation for an extended period (e.g., 100-200 ns) without any restraints. Save the coordinates of the system at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the ligand-receptor complex. Calculate metrics such as the Root Mean Square Deviation (RMSD) of the ligand and the protein backbone, and the Root Mean Square Fluctuation (RMSF) of individual residues.

-

Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to obtain a more accurate estimate of the binding affinity.

-

Signaling Pathways and Visualization

Upon binding to a GPCR, prostaglandins initiate intracellular signaling cascades. The specific pathway is dependent on the receptor subtype and the G-protein to which it couples.[6] For example, EP1 and EP3 receptors often couple to Gq and Gi, respectively, while EP2 and EP4 receptors typically couple to Gs.

Conclusion

The in silico approach detailed in this guide provides a powerful and resource-efficient strategy for generating testable hypotheses regarding the receptor binding of 15-epi-PGA1. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can identify potential receptor targets and elucidate the molecular basis of their interactions. The predictive data generated through this workflow can guide subsequent experimental validation studies, such as radioligand binding assays and cell-based signaling assays, ultimately accelerating the understanding of 15-epi-PGA1's biological function and its potential as a therapeutic target.

References

- 1. Prostaglandin receptor - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin - Wikipedia [en.wikipedia.org]

- 3. Improved homology modeling of the human & rat EP4 prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. 2.6. Molecular Docking Site [bio-protocol.org]

- 6. Prostanoid Receptors: Subtypes and Signaling1 | Annual Reviews [annualreviews.org]

Methodological & Application

Application Notes and Protocols for the Separation of Prostaglandin A Isomers by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of prostaglandin A (PGA) isomers and other related prostaglandin isomers using high-performance liquid chromatography (HPLC). The protocols are designed to offer a starting point for method development and can be adapted based on specific instrumentation and analytical requirements.

Introduction

Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of biological effects. Isomers of prostaglandins, including positional isomers, stereoisomers, and enantiomers, can have distinct biological activities. Therefore, their accurate separation and quantification are crucial in pharmaceutical research and development. This document outlines various HPLC methods, including reversed-phase, chiral, and ion-exchange chromatography, for the effective separation of prostaglandin isomers.

Experimental Protocols

Protocol 1: Chiral Separation of Prostaglandin Enantiomers using Reversed-Phase HPLC

This protocol is based on the successful separation of various prostaglandin enantiomers and can be adapted for the chiral separation of PGA isomers.[1][2][3]

Objective: To separate the enantiomers of prostaglandins.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral HPLC Column: Chiracel OJ-RH has been shown to be effective.[1]

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (to adjust pH)

Procedure:

-

Sample Preparation: Dissolve equal amounts of the pure enantiomers in the sample solvent (e.g., acetonitrile:methanol:water = 30:10:60). Mix aliquots of the corresponding enantiomeric pairs before injection.[1]

-

Mobile Phase Preparation: Prepare a three-component mobile phase of acetonitrile, methanol, and water. The pH of the water should be adjusted to 4 with phosphoric acid.[1] The optimal ratio of the solvents will need to be determined empirically for PGA isomers, but starting points from similar compounds are provided in the table below.

-

Chromatographic Conditions:

-